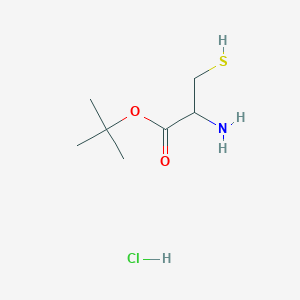
Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol . . This compound is characterized by its tert-butyl ester group, amino group, and sulfanyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride typically involves the esterification of L-cysteine with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-sulfanylpropanoate: Similar structure but lacks the amino group.
Tert-butyl L-cysteinate: Similar structure but in a different salt form.
Uniqueness
Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride is unique due to the presence of both the amino and sulfanyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H16ClNO2S |
|---|---|
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H |
Clave InChI |
MFMMMSJSZOFSKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















